molecular formula C11H22O6 B3042751 N-AMYL B-D-GLUCOPYRANOSIDE CAS No. 66957-71-9

N-AMYL B-D-GLUCOPYRANOSIDE

Cat. No.: B3042751
CAS No.: 66957-71-9
M. Wt: 250.29 g/mol
InChI Key: RYIWDDCNJPSPRA-KAMPLNKDSA-N
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Mechanism of Action

Target of Action

Pentyl glucoside, also known as (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol, UNII-JKP67VVG4F, N-AMYL B-D-GLUCOPYRANOSIDE, Pentyl beta-D-glucopyranoside, or JKP67VVG4F, primarily targets α-glucosidase . α-glucosidase is an enzyme that breaks down carbohydrates into simple sugars, and it plays a crucial role in the digestion process .

Mode of Action

Pentyl glucoside acts as an α-glucosidase inhibitor . It binds to the α-glucosidase enzyme, preventing it from breaking down complex carbohydrates into glucose . This inhibition delays the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose and insulin levels .

Biochemical Pathways

The primary biochemical pathway affected by pentyl glucoside is the glycolysis and pentose phosphate pathway . By inhibiting α-glucosidase, pentyl glucoside impacts the breakdown of carbohydrates, which are the primary source of glucose needed for glycolysis . The pentose phosphate pathway, which is connected to glycolysis, is also affected as it relies on glucose-6-phosphate, a product of glucose breakdown .

Pharmacokinetics

The metabolism of pentyl glucoside likely involves enzymatic hydrolysis, breaking the glycosidic bond to release glucose and pentanol . The compound and its metabolites are likely excreted via the kidneys.

Result of Action

The inhibition of α-glucosidase by pentyl glucoside leads to a decrease in postprandial blood glucose and insulin levels . This can be beneficial in managing conditions like type 2 diabetes, where controlling blood glucose levels is crucial .

Action Environment

Environmental factors can influence the action, efficacy, and stability of pentyl glucoside. Factors such as pH, temperature, and the presence of other compounds can affect the enzyme-inhibitor interaction and thus the effectiveness of pentyl glucoside . Additionally, lifestyle factors such as diet and physical activity can influence the overall metabolic state of the body, potentially affecting the action of pentyl glucoside .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-pentoxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O6/c1-2-3-4-5-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,2-6H2,1H3/t7-,8-,9+,10-,11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIWDDCNJPSPRA-KAMPLNKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66957-71-9
Record name Pentyl glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066957719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Amyl β-D-glucopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKP67VVG4F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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